4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a chlorothiophene ring, an oxane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:
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Formation of the Chlorothiophene Intermediate: : The synthesis begins with the chlorination of thiophene to produce 5-chlorothiophene. This step is usually carried out using chlorinating agents such as sulfuryl chloride or thionyl chloride under controlled conditions.
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Acylation Reaction: : The 5-chlorothiophene is then subjected to an acylation reaction with oxalyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This reaction is typically performed in the presence of a catalyst such as aluminum chloride.
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Amidation: : The 5-chlorothiophene-2-carbonyl chloride is reacted with an amine, such as methylamine, to form the corresponding amide.
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Oxane Ring Formation: : The amide is then reacted with an appropriate oxane precursor under basic conditions to form the oxane ring.
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Carboxylation: : Finally, the compound is carboxylated using carbon dioxide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction: : Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore is explored. Its structural features may be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. It may also be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorothiophene ring can enhance binding affinity to certain molecular targets, while the oxane ring may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Lacks the oxane ring and amide linkage, making it less complex.
4-[[(5-Bromothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-methyl ester: An ester derivative that may have different solubility and reactivity properties.
Uniqueness
4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to the combination of its structural features, which include a chlorothiophene ring, an oxane ring, and a carboxylic acid group. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-[[(5-chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-9-2-1-8(19-9)10(15)14-7-12(11(16)17)3-5-18-6-4-12/h1-2H,3-7H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMBXJBAFZYUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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